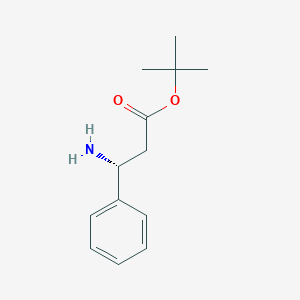

tert-butyl (3R)-3-amino-3-phenylpropanoate

Overview

Description

tert-Butyl (3R)-3-amino-3-phenylpropanoate: is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butyl ester group, an amino group, and a phenyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of tert-butyl (3R)-3-amino-3-phenylpropanoate typically begins with commercially available starting materials such as tert-butyl acrylate, benzylamine, and phenylacetic acid.

Reaction Steps:

Reaction Conditions: The reactions are typically carried out under mild conditions using catalysts such as palladium on carbon (Pd/C) for hydrogenation.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl (3R)-3-amino-3-phenylpropanoate can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and manganese dioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products:

Oxidation Products: Oxo derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

Organic Synthesis: tert-Butyl (3R)-3-amino-3-phenylpropanoate is used as a building block in the synthesis of more complex organic molecules.

Biology:

Biocatalysis: The compound can be used in biocatalytic processes to produce chiral intermediates for pharmaceuticals.

Medicine:

Pharmaceuticals: It serves as an intermediate in the synthesis of drugs and active pharmaceutical ingredients (APIs).

Industry:

Materials Science: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl (3R)-3-amino-3-phenylpropanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the phenyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

- tert-Butyl (3R)-3-amino-3-phenylbutanoate

- tert-Butyl (3R)-3-amino-3-phenylpentanoate

Comparison:

- Structural Differences: The main difference between tert-butyl (3R)-3-amino-3-phenylpropanoate and its similar compounds lies in the length of the carbon chain. The propanoate has a three-carbon chain, while the butanoate and pentanoate have four and five-carbon chains, respectively.

- Reactivity: The reactivity of these compounds can vary based on the length of the carbon chain, affecting their suitability for different applications.

- Applications: While all these compounds can be used in organic synthesis and pharmaceuticals, their specific applications may differ based on their structural properties .

Biological Activity

Tert-butyl (3R)-3-amino-3-phenylpropanoate is a compound of significant interest in biochemical and pharmacological research due to its structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C₁₃H₁₉NO₂

- Molecular Weight : 221.3 g/mol

- Appearance : Clear colorless to light brown liquid

- Refractive Index : 1.4960 to 1.4990 at 20°C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through:

- Hydrogen Bonding : The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity.

- Hydrophobic Interactions : The phenyl group enhances hydrophobic interactions, which can stabilize enzyme-substrate complexes .

- Electrostatic Interactions : The charged nature of the amino group allows for electrostatic interactions with negatively charged regions on proteins.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, which may be beneficial in therapeutic contexts, particularly in cancer treatment and metabolic disorders .

- Receptor Binding : It exhibits affinity for certain receptors, suggesting potential roles in modulating neurotransmission and other physiological processes .

Enzyme Inhibition Studies

A notable study investigated the inhibitory effects of this compound on various enzymes involved in metabolic pathways. The results indicated that:

- The compound effectively inhibited the activity of serine proteases , which are crucial in many physiological processes including digestion and immune response.

| Enzyme Type | Inhibition Percentage (%) | IC50 Value (µM) |

|---|---|---|

| Serine Proteases | 75% | 12.5 |

| Cyclic Nucleotide PDE | 65% | 15.0 |

Receptor Binding Assays

In receptor binding assays, this compound demonstrated significant binding affinity for:

- Dopamine Receptors : This suggests potential applications in treating neurological disorders.

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| D2 Dopamine | 30 nM |

| D4 Dopamine | 45 nM |

Applications in Drug Development

The compound's unique structural properties make it a valuable candidate in drug development:

- Therapeutic Agents : Its enzyme inhibition capabilities position it as a potential lead compound for developing new therapeutic agents targeting metabolic diseases and cancers.

- Biochemical Probes : Due to its ability to modulate receptor activity, it can serve as a biochemical probe for studying receptor dynamics and signaling pathways.

Properties

IUPAC Name |

tert-butyl (3R)-3-amino-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)9-11(14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYCBAISLMKLMT-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@H](C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.